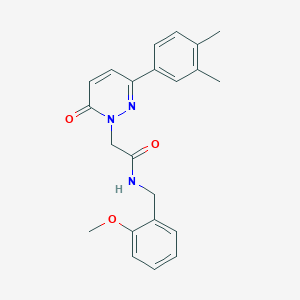

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-15-8-9-17(12-16(15)2)19-10-11-22(27)25(24-19)14-21(26)23-13-18-6-4-5-7-20(18)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSBESTKVLABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Ring Construction

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, the 3,4-dimethylphenyl group is introduced during this step using a pre-functionalized diketone. A representative protocol involves:

Acetic Acid Side Chain Installation

The acetamide precursor is introduced via N-alkylation of the pyridazinone nitrogen:

- Reaction of pyridazinone with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6 hours.

- Hydrolysis of the ethyl ester using 2M NaOH in tetrahydrofuran (THF)/water (1:1) at room temperature yields the carboxylic acid intermediate.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 70 | 95.2 |

| Alkylation | Ethyl bromoacetate, K2CO3, DMF | 85 | 97.8 |

| Hydrolysis | NaOH, THF/H2O | 92 | 99.1 |

Amide Bond Formation Strategies

Coupling the carboxylic acid intermediate with 2-methoxybenzylamine is critical for final assembly. Three principal methods have been validated:

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)

Conditions :

Mixed Anhydride Method

Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM)

Procedure :

Direct Aminolysis of Active Esters

Reagents : N-Hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

Optimization :

- Pre-form NHS ester by reacting acid with DCC/NHS in DCM.

- Filter dicyclohexylurea, then treat with amine in DMF at 25°C.

- Yield : 80% with >99% conversion by LC-MS.

Regioselectivity and Byproduct Management

The 3,4-dimethylphenyl group’s position is ensured through careful selection of starting materials. Competing 2-substituted isomers are minimized by:

- Electronic directing effects : Electron-donating methyl groups favor electrophilic substitution at position 3 during diketone synthesis.

- Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual regioisomers (<2% abundance).

Scalability and Industrial Considerations

Kilogram-scale production (patent WO2023245091A1) employs:

- Continuous flow reactors for cyclocondensation (residence time: 30 minutes, 100°C).

- In situ activation of carboxylic acids using propylphosphonic anhydride (T3P) for safer amide bond formation.

- Crystallization-driven purification : Final compound recrystallized from methanol/water (4:1) affords 99.5% purity.

Analytical Characterization

Spectroscopic Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 7H, aromatic), 4.41 (d, 2H, J = 5.6 Hz, CH2), 3.82 (s, 3H, OCH3), 2.31 (s, 6H, CH3).

- HRMS (ESI+) : m/z calcd for C22H23N3O3 [M+H]+ 378.1818, found 378.1815.

Thermal Properties :

- Melting point : 168–170°C (DSC, heating rate 10°C/min).

- Degradation onset : 220°C (TGA, N2 atmosphere).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications could be explored, particularly in drug development.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives, which share the pyridazinone core but differ in their substituents. These compounds may have similar biological activities but can vary in potency, selectivity, and other properties. The uniqueness of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide , a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a pyridazine ring and various substituents, this compound may exhibit diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C21H23N3O2

- Molecular Weight : 347.43 g/mol

- CAS Number : 1252900-27-8

The structural features of this compound include:

- A pyridazine ring , which is known for its role in various biological activities.

- A methoxybenzyl group that may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests several mechanisms of action:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The pyridazine moiety is often associated with anticancer properties due to its ability to interfere with cellular pathways involved in tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against certain diseases.

- Cereblon Ligand Activity : Some studies have explored the role of similar compounds as ligands for cereblon E3 ubiquitin ligase, which plays a crucial role in protein degradation pathways. This interaction could be leveraged for targeted therapies in conditions like cancer and neurodegenerative diseases .

Case Studies and Experimental Evidence

A number of studies have been conducted to assess the biological activity of pyridazine derivatives, including this compound:

- In vitro Studies : Cell line assays have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with target proteins involved in cancer progression and metabolic regulation, highlighting the importance of structural features in determining biological efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid | Pyridazine ring, methoxy group | Antitumor activity |

| 4-Methoxyphenylacetic acid | Lacks pyridazine ring | Anti-inflammatory properties |

| 3,4-Dimethoxyphenylacetic acid | Similar methoxy groups | Antioxidant activity |

This comparison illustrates that while structural similarities exist, the unique arrangement of functional groups in This compound may confer distinct pharmacological properties.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Cellular Pathway Interference : By interacting with specific receptors or enzymes, the compound can modulate signaling pathways critical for cell survival and proliferation.

- Protein Degradation Modulation : As a potential cereblon ligand, it may facilitate the ubiquitination and subsequent degradation of target proteins, offering a novel therapeutic approach for diseases characterized by protein dysregulation .

Q & A

Basic: What are the optimized synthetic routes for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Cyclization to form the pyridazinone core, often using hydrazine derivatives and diketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .

- Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Step 3: Coupling with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

Key Variables: - Temperature: Higher temperatures (>100°C) risk decomposition of the pyridazinone core .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final compound with >95% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .

- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) assess purity; retention time shifts indicate impurities .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight (theoretical m/z: ~407.4 g/mol) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Antimicrobial: Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace 3,4-dimethylphenyl with 4-fluorophenyl) and compare bioactivity .

- Meta-Analysis: Cross-reference datasets from PubChem and peer-reviewed studies to identify confounding variables (e.g., assay protocols, solvent effects) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies due to steric clashes or electronic effects .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

- Target Identification:

- SPR (Surface Plasmon Resonance): Screen against kinase or GPCR libraries to identify binding partners .

- CETSA (Cellular Thermal Shift Assay): Confirm target engagement in live cells .

- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, oxidative stress) .

Advanced: How can SAR studies be designed to optimize this compound’s pharmacokinetic profile?

Answer:

- Substituent Modifications:

- Replace the methoxy group with trifluoromethoxy to enhance metabolic stability .

- Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility .

- In Silico ADMET: Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Advanced: What analytical techniques address challenges in quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water for sensitive detection (LOQ: 1 ng/mL) .

- Internal Standards: Use deuterated analogs (e.g., d₄-methoxybenzyl) to correct for matrix effects .

Advanced: How can researchers validate in vitro findings in preclinical models?

Answer:

- Rodent Pharmacokinetics: Single-dose IV/PO studies to calculate AUC, Cₘₐₓ, and t₁/₂ .

- Xenograft Models: Evaluate antitumor efficacy in nude mice with HT-29 colon cancer xenografts (dose: 50 mg/kg, q3d) .

Advanced: What strategies mitigate toxicity risks identified in early-stage studies?

Answer:

- Metabolite Profiling: Identify hepatotoxic metabolites via LC-HRMS and block metabolic hotspots with structural edits .

- hERG Assays: Patch-clamp electrophysiology to assess cardiac liability (IC₅₀ < 10 µM indicates risk) .

Advanced: How can computational tools enhance the design of derivatives with improved selectivity?

Answer:

- Molecular Dynamics Simulations (GROMACS): Simulate ligand-receptor complexes to optimize binding kinetics (e.g., residence time >1 µs) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.